N-naphthalen-1-yl-3-nitropyridin-2-amine
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Overview
Description
N-naphthalen-1-yl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C15H11N3O2. It is characterized by the presence of a naphthalene ring and a nitropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-3-nitropyridin-2-amine typically involves the reaction of naphthalene derivatives with nitropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-1-boronic acid reacts with 3-nitropyridine-2-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate.
Major Products Formed
Reduction: Formation of N-naphthalen-1-yl-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
N-naphthalen-1-yl-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to involve key enzymes and transport proteins .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar nitropyridine moiety but differs in its overall structure and functional groups.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring but lack the naphthalene moiety, making them structurally different.
Uniqueness
N-naphthalen-1-yl-3-nitropyridin-2-amine is unique due to its combination of a naphthalene ring and a nitropyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
78750-64-8 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-9-4-10-16-15(14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |
InChI Key |
JTULSYDADUJSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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